LLY-507 is a small molecule classified as a lysine methyltransferase inhibitor. Specifically, it exhibits high selectivity for SMYD2, a histone methyltransferase known to catalyze the monomethylation of various protein substrates, including p53. [, ] It has garnered significant interest in scientific research as a valuable tool for dissecting the biological functions of SMYD2 and exploring its potential as a therapeutic target in various diseases, particularly cancer. [, , , , , , ]
The molecular structure of LLY-507 has been elucidated through a 1.63-Å resolution crystal structure obtained in complex with SMYD2. [] This structure demonstrates that the inhibitor binds within the substrate peptide binding pocket of SMYD2. [, ] Detailed structural data and analysis related to bond lengths, angles, and interactions within the binding pocket can be found in the crystallographic data associated with the study.
LLY-507 functions by competitively inhibiting the protein lysine methyltransferase activity of SMYD2. [, ] By binding to the substrate peptide binding pocket of SMYD2, LLY-507 prevents the enzyme from interacting with and methylating its target substrates, ultimately inhibiting its downstream effects. [, ] This inhibition has been shown to affect various cellular processes, including cell proliferation, apoptosis, and epigenetic regulation. [, , , , , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: